Lanreotide

Catalog No.
S532459
CAS No.
108736-35-2
M.F
C54H69N11O10S2
M. Wt
1096.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lanreotide

CAS Number

108736-35-2

Product Name

Lanreotide

IUPAC Name

10-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-19-[(2-amino-3-naphthalen-2-ylpropanoyl)amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

Molecular Formula

C54H69N11O10S2

Molecular Weight

1096.3 g/mol

InChI

InChI=1S/C54H69N11O10S2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74)

InChI Key

PUDHBTGHUJUUFI-UHFFFAOYSA-N

SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N

Synonyms

188Re-lanreotide, 2-naphthylalanyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)-threoninamide, BIM 23014, BIM 23014C, BIM-23014, DC 13-116, DC-13-116, DC13-116, L-Threoninamide, 3-(2-naphthalenyl)-D-alanyl-L-cysteinyl-L-tyrosyl-D-tryptophyl-L-lysyl-L-valyl-L-cysteinyl-, cyclic (2-7)-disulfide, lanreotide, lanreotide acetate, lanreotide-SR, Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)-Thr-NH2, Nal-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2, naphthalenyl-cyclo(cysteinyl-tyrosyl-tryptophyl-lysyl-valyl-cysteinyl)threoninamide, naphthyl-cyclo(Cys-Tyr-Trp-Lys-Val-Cys)Thr-NH2, Somatulin, Somatulina, Somatuline

Canonical SMILES

CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O
Lanreotides are synthetic octapeptide analogs of somatostatin, a hormone that inhibits the release of various hormones and neurotransmitters in the body. They were first synthesized in the early 1990s and developed for the treatment of acromegaly, a condition in which excessive growth hormone is produced, resulting in abnormal growth of body tissues. Lanreotides have also been investigated for their potential in the treatment of other endocrine disorders and certain types of cancer.
Lanreotides are amide-containing peptides consisting of eight amino acids with a molecular weight of approximately 1.3 kDa. They have a hydrophobic and neutral nature and are soluble in water and organic solvents such as methanol, ethanol, and dimethyl sulfoxide. They are stable at room temperature and exhibit low chemical reactivity.
Lanreotide synthesis involves solid-phase peptide synthesis (SPPS), a method that involves sequential amino acid attachment to a solid resin support via peptide bonds. The resulting peptide can then be cleaved from the resin and purified by high-performance liquid chromatography (HPLC). Lanreotide is characterized by methods such as nuclear magnetic resonance (NMR), mass spectrometry, and infrared spectroscopy.
Various analytical techniques are employed to detect and quantify lanreotide in biological and pharmaceutical samples. These include liquid chromatography-mass spectrometry (LC-MS), enzyme-linked immunosorbent assay (ELISA), and radioimmunoassay (RIA).
Lanreotide acts as an agonist at somatostatin receptors (SSTRs) in the body, inhibiting the secretion of multiple hormones, including growth hormone, thyroid-stimulating hormone, insulin, and glucagon. It also exhibits antiproliferative and proapoptotic effects on certain types of cancer cells.
Lanreotide is generally considered safe and well-tolerated in scientific experiments and clinical trials. Adverse effects are usually mild and include gastrointestinal disturbances, injection site reactions, and alterations in glucose metabolism.
Lanreotide has been investigated for its potential in treating various endocrine disorders such as acromegaly, Cushing's disease, and neuroendocrine tumors. It has also been studied for its antiproliferative effects on cancer cells, particularly those in pancreatic and gastrointestinal tumors.
Lanreotide is an FDA-approved drug for the treatment of acromegaly and neuroendocrine tumors. There is ongoing research into its potential use in treating other endocrine disorders and certain types of cancer.
Lanreotide has potential implications in several fields of research and industry, including:
1. Endocrinology: Lanreotide is a viable treatment option for endocrine disorders such as acromegaly, Cushing's disease, and neuroendocrine tumors.
2. Oncology: Lanreotide exhibits antiproliferative and proapoptotic effects on certain types of cancer cells, making it a potential adjuvant therapy for pancreatic and gastrointestinal tumors.
3. Drug Development: Lanreotide's pharmacological properties and potential applications make it an attractive target for developing new therapeutics.
Some limitations and potential future directions for lanreotide research include:
1. Limited Efficacy: While lanreotide is effective in treating certain endocrine disorders and neuroendocrine tumors, it may not be effective in all cases.
2. Cost: Lanreotide is a relatively expensive drug, which may limit its accessibility to patients.
3. Combination Therapy: There is ongoing research into the potential benefits of combining lanreotide with other drugs to enhance its efficacy and reduce side effects.
4. Novel Applications: Further research is needed to explore lanreotide's potential in treating other diseases and conditions beyond endocrine disorders and cancer.
5. Mechanistic Studies: Lanreotide's mode of action and specific signaling pathways have not been fully elucidated and require further investigation.

XLogP3

2.5

Sequence

XCYWKVCX

Related CAS

108736-35-2 (free base) ; 127984-74-1 (acetate)

GHS Hazard Statements

Aggregated GHS information provided by 12 companies from 1 notifications to the ECHA C&L Inventory.;
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Lanreotide is a somatostatin analog approved for treatment of neuroendocrine tumours and acromegaly.
FDA Label

Livertox Summary

Lanreotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, lanreotide can be used clinically to treat neuroendocrine tumors that secrete excessive amounts of growth hormone (acromegaly) or other active hormones or neuropeptides. Lanreotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy may cause cholelithiasis and pancreatitis as well accompanying liver injury.
Octreotide is a synthetic somatostatin analogue that resembles the native polypeptide in its activity in suppressing levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, octreotide can be used clinically to treat neuroendocrine tumors that secrete excessive amounts of growth hormone (acromegaly) or other active hormones or neuropeptides. Octreotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis, pancreatitis as well as clinically apparent liver injury.
Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin.

Drug Classes

Hormonal Agents

Pharmacology

Lanreotide exhibits antisecretory effects through cAMP suppression, and activation of ion currents such as K+ and Ca2+ which leads to hyperpolarization of the membrane and inhibition of Ca2+ mediated depolarization. Furthermore, through direct and indirect mechanisms, Lanreotide has potent antiproliferative effects.
Lanreotide is a synthetic cyclic octapeptide analogue of somatostatin. Lanreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and also to SSTR-5 with a lesser affinity. However, compare with octreotide, this agent is less potent in inhibiting the release of growth hormone from the pituitary gland. Furthermore, lanreotide has an acute effect on decreasing circulating total and free insulin-like growth factor 1 (IGF-I). This agent is usually given as a prolonged-release microparticle or Autogel formulation for the treatment of acromegaly and to relieve the symptoms of neuroendocrine tumors.
Lanreotide Acetate is the acetate salt of a synthetic cyclic octapeptide analogue of somatostatin. Lanreotide binds to somatostatin receptors (SSTR), specifically SSTR-2 and also to SSTR-5 with a lesser affinity. However, compare with octreotide, this agent is less potent in inhibiting the release of growth hormone from the pituitary gland. Furthermore, lanreotide has an acute effect on decreasing circulating total and free insulin-like growth factor 1 (IGF-I). This agent is usually given as a prolonged-release microparticle or Autogel formulation for the treatment of acromegaly and to relieve the symptoms of neuroendocrine tumors.

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

H - Systemic hormonal preparations, excl. sex hormones and insulins
H01 - Pituitary and hypothalamic hormones and analogues
H01C - Hypothalamic hormones
H01CB - Somatostatin and analogues
H01CB03 - Lanreotide

Mechanism of Action

Lanreotide is a somatostatin analogue (SSA) and has mainly inhibitory effects which are mediated via somatostatin receptors (SSTRs) 2 and 5 and include inhibition of growth hormone release in the brain. Tumor SSTR activation induces downstream cell cycle arrest and/or apoptosis, and also results in blunted production of substances that support tumor growth as well as tumor angiogenesis. This leads to the anti-proliferative effects of Lanreotide.

Pictograms

Health Hazard

Health Hazard

Wikipedia

Lanreotide

Biological Half Life

Half-life is approximately 22 days

Use Classification

Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-14
1: Prasad V, Srirajaskanthan R, Toumpanakis C, Grana CM, Baldari S, Shah T,
Lamarca A, Courbon F, Scheidhauer K, Baudin E, Truong Thanh XM, Houchard A,
Dromain C, Bodei L. Lessons from a multicentre retrospective study of peptide
receptor radionuclide therapy combined with lanreotide for neuroendocrine
tumours: a need for standardised practice. Eur J Nucl Med Mol Imaging. 2020 Feb
15. doi: 10.1007/s00259-020-04712-2. [Epub ahead of print] PubMed PMID: 32062681.


2: Adelman DT, Van Genechten D, Megret CM, Truong Thanh XT, Hand P, Martin WA.
Correction to: Co-Creation of a Lanreotide Autogel/Depot Syringe for the
Treatment of Acromegaly and Neuroendocrine Tumours Through Collaborative Human
Factor Studies. Adv Ther. 2020 Feb;37(2):975-976. doi:
10.1007/s12325-020-01226-z. PubMed PMID: 31953807.


3: Ghidini A, Petrelli F, Fazio I, Santangelo D. Role of lanreotide in an elderly
patient with Merkel cell carcinoma. Dermatol Ther. 2020 Jan;33(1):e13206. doi:
10.1111/dth.13206. Epub 2020 Jan 8. PubMed PMID: 31886588.


4: Petersenn S, Houchard A, Sert C, Caron PJ; PRIMARYS Study Group. Predictive
factors for responses to primary medical treatment with lanreotide autogel 120 mg
in acromegaly: post hoc analyses from the PRIMARYS study. Pituitary. 2019 Dec 26.
doi: 10.1007/s11102-019-01020-3. [Epub ahead of print] PubMed PMID: 31879842.


5: Blot K, Duchateau L, Lescrauwaet B, Liyanage N, Ray D, Mirakhur B, Vinik AI. A
Patient-Reported Outcomes Analysis Of Lanreotide In The Treatment Of NETs
Patients With Carcinoid Syndrome: Evidence From The ELECT Trial. Patient Relat
Outcome Meas. 2019 Oct 29;10:335-343. doi: 10.2147/PROM.S219982. eCollection
2019. PubMed PMID: 31754316; PubMed Central PMCID: PMC6825468.


6: Wauters L, Arts J, Caenepeel P, Holvoet L, Tack J, Bisschops R, Vanuytsel T.
Efficacy and safety of lanreotide in postoperative dumping syndrome: A Phase II
randomised and placebo-controlled study. United European Gastroenterol J. 2019
Oct;7(8):1064-1072. doi: 10.1177/2050640619862166. Epub 2019 Jun 27. PubMed PMID:
31662863; PubMed Central PMCID: PMC6794701.


7: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury
[Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and
Kidney Diseases; 2012-. Available from
http://www.ncbi.nlm.nih.gov/books/NBK548368/
PubMed PMID: 31643689.


8: Adelman DT, Van Genechten D, Megret CM, Truong Thanh XT, Hand P, Martin WA.
Co-Creation of a Lanreotide Autogel/Depot Syringe for the Treatment of Acromegaly
and Neuroendocrine Tumours Through Collaborative Human Factor Studies. Adv Ther.
2019 Dec;36(12):3409-3423. doi: 10.1007/s12325-019-01112-3. Epub 2019 Oct 14.
Erratum in: Adv Ther. 2020 Feb;37(2):975-976. PubMed PMID: 31612358; PubMed
Central PMCID: PMC6860467.


9: Huynh L, Cai B, Cheng M, Lax A, Lejeune D, Duh MS, Kim MK. Analysis of
Real-World Treatment Patterns, Healthcare Resource Utilization, and Costs Between
Octreotide and Lanreotide Among Patients With Neuroendocrine Tumors. Pancreas.
2019 Oct;48(9):1126-1135. doi: 10.1097/MPA.0000000000001403. PubMed PMID:
31593022.


10: Faggiano A, Modica R, Lo Calzo F, Camera L, Napolitano V, Altieri B, de Cicco
F, Bottiglieri F, Sesti F, Badalamenti G, Isidori AM, Colao A. Lanreotide Therapy
vs Active Surveillance in MEN1-Related Pancreatic Neuroendocrine Tumors < 2
Centimeters. J Clin Endocrinol Metab. 2020 Jan 1;105(1). pii: dgz007. doi:
10.1210/clinem/dgz007. PubMed PMID: 31586182.

Explore Compound Types